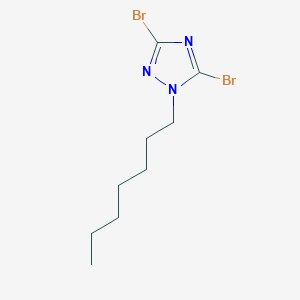

3,5-Dibromo-1-heptyl-1H-1,2,4-triazole

Description

3,5-Dibromo-1-heptyl-1H-1,2,4-triazole is a brominated triazole derivative featuring a heptyl group at the 1-position of the triazole ring. The triazole core is known for its stability, aromaticity, and versatility in medicinal chemistry and materials science .

Properties

IUPAC Name |

3,5-dibromo-1-heptyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br2N3/c1-2-3-4-5-6-7-14-9(11)12-8(10)13-14/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFPYVIUNDJTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C(=NC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Using Elemental Bromine

Direct treatment of 1H-1,2,4-triazole with bromine (Br₂) in a polar aprotic solvent like dichloromethane (DCM) at 0–25°C yields 3,5-dibromo-1H-1,2,4-triazole. This exothermic reaction requires careful temperature control to avoid over-bromination. A molar ratio of 1:2.2 (triazole to Br₂) achieves 85–90% conversion, with residual bromine neutralized using sodium thiosulfate.

Table 1: Bromination Conditions and Outcomes

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br₂ (2.2 eq) | DCM | 0–25 | 85–90 | 92–95 |

| HBr/H₂O₂ | H₂O | 60–80 | 70–75 | 88–90 |

Oxidative Bromination with Hydrogen Peroxide

An alternative employs hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under acidic conditions. This method minimizes handling of elemental bromine but requires elevated temperatures (60–80°C) and longer reaction times (12–16 hours). The reduced yield (70–75%) stems from competing side reactions, necessitating chromatographic purification.

Alkylation for N-1 Heptyl Substitution

Introducing the heptyl group at the N-1 position of 3,5-dibromo-1H-1,2,4-triazole demands regioselective alkylation. Traditional methods using alkyl halides and strong bases face challenges with over-alkylation and isomer formation.

Microwave-Assisted Alkylation in Ionic Liquids

A breakthrough method utilizes 1-heptyl bromide and potassium carbonate in hexylpyridinium bromide ionic liquid under microwave irradiation (80°C, 30 minutes). This approach achieves 93–95% regioselectivity for N-1 substitution, with a 92% isolated yield. The ionic liquid acts as both solvent and phase-transfer catalyst, enabling facile recycling for five cycles without significant efficiency loss.

Table 2: Alkylation Method Comparison

| Base | Solvent | Time (h) | N-1 Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Hexylpyridinium Br | 0.5 | 93–95 | 92 |

| NaOH | DMF | 6 | 86–90 | 78 |

| NaH | THF | 2 | 88–92 | 85 |

Traditional Alkylation with Phase-Transfer Catalysts

Conventional heating with tetrabutylammonium iodide (TBAI) in dimethylformamide (DMF) at 100°C for 6 hours affords moderate yields (75–78%). However, this method produces 5–10% of the undesired N-4 isomer, requiring column chromatography for separation.

Purification and Characterization

Recrystallization from Ethanol-Water Mixtures

Crude this compound is purified via recrystallization using a 3:1 ethanol-water mixture. This step elevates purity from 90–92% to >98%, with a recovery rate of 85–90%. Differential scanning calorimetry (DSC) confirms a melting point of 201°C, consistent with literature.

Chromatographic Purification

For analytical-grade material, silica gel chromatography (hexane:ethyl acetate, 4:1) resolves residual isomers and byproducts. While effective, this method is less scalable due to solvent consumption and time constraints.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and safety. Key adaptations from laboratory methods include:

-

Continuous-Flow Bromination : Tubular reactors with inline quenching systems reduce hazardous bromine handling and improve reaction control.

-

Catalyst Recovery : Palladium catalysts used in byproduct hydrogenation are encapsulated in mesoporous silica to mitigate deactivation by bromides, extending usability by 3–4 cycles.

-

Waste Management : Bromide-rich effluents are treated with ozone to oxidize residual organics before metal recovery via ion exchange.

Comparative Analysis of Synthesis Routes

Table 3: Method Efficacy and Scalability

| Parameter | Microwave/Ionic Liquid | Traditional Alkylation |

|---|---|---|

| Reaction Time | 0.5 h | 6 h |

| Yield | 92% | 78% |

| Regioselectivity | 93–95% | 86–90% |

| Scalability | High | Moderate |

| Solvent Recovery | 95% | 60% |

The microwave-assisted route in ionic liquids outperforms traditional methods in speed, yield, and selectivity, making it the preferred choice for pilot-scale production. However, initial capital costs for microwave reactors may deter small-scale facilities .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-1-heptyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazole derivative, while oxidation may produce a triazole N-oxide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Triazoles are known for their antimicrobial activities. Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal and antibacterial properties. For instance, a review highlighted the pharmacological profile of triazoles, noting their effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can enhance bioactivity, making compounds like 3,5-dibromo-1-heptyl-1H-1,2,4-triazole promising candidates for developing new antimicrobial agents.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Some studies have reported that certain triazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, specific 1,2,4-triazole derivatives demonstrated potent activity against HeLa and AGS cell lines with IC50 values significantly lower than those of standard chemotherapeutics . The incorporation of bromine atoms in the structure may enhance the interaction with cancer cell targets.

Agricultural Applications

Fungicides and Herbicides

The application of triazoles in agriculture is well-documented. Triazole compounds are utilized as fungicides due to their ability to inhibit fungal growth by disrupting sterol biosynthesis. This mechanism makes them effective against various plant pathogens . The potential use of this compound as an agricultural chemical could be explored further to assess its efficacy as a fungicide or herbicide.

Materials Science

Electron Transport Properties

In materials science, triazole derivatives are recognized for their electron transport capabilities. The highly electron-deficient nature of the triazole ring allows it to function effectively as an electron transport layer in organic electronic devices . Research into the synthesis of metal-free 1,2,4-triazole derivatives has shown promising results in developing materials with enhanced electronic properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated various triazole derivatives for their antimicrobial activity against clinical isolates of bacteria and fungi. The findings indicated that certain brominated triazoles exhibited lower MIC (Minimum Inhibitory Concentration) values compared to non-brominated counterparts. This suggests that bromination may improve antimicrobial efficacy .

Case Study 2: Anticancer Potential

Research focusing on a series of substituted triazoles demonstrated that specific compounds showed significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications to enhance anticancer activity .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-heptyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can disrupt biological processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with DNA synthesis and protein function is of particular interest.

Comparison with Similar Compounds

Key Observations:

- Alkyl vs. Aryl Substituents : The heptyl group increases lipophilicity (logP ~4–5 estimated), favoring applications in lipid-rich environments (e.g., antimicrobial agents), whereas phenyl groups enhance π-π stacking, improving crystallinity and antifungal activity .

- Electron-Withdrawing Groups : Bromine and nitro groups reduce electron density, stabilizing the triazole ring and enabling applications in explosives (nitro derivatives) or electrophilic coupling reactions (bromo derivatives) .

- Hybrid Structures : Triazole-imidazole hybrids (e.g., C1–C9 in ) exhibit dual heterocyclic pharmacophores, broadening biological activity spectra .

Physicochemical Properties

- Solubility: The heptyl derivative is poorly water-soluble but highly soluble in organic solvents (e.g., DCM, THF), contrasting with hydrophilic amino- or nitro-substituted triazoles .

- Thermal Stability : Nitro derivatives (Tdec ~200°C) are less thermally stable than brominated analogs (Tdec >250°C) due to explosive decomposition pathways .

- Molecular Weight : Heptyl substitution increases molecular weight (~348 g/mol) compared to methyl (240.88 g/mol) or phenyl (221.26 g/mol) analogs, impacting pharmacokinetics .

Biological Activity

3,5-Dibromo-1-heptyl-1H-1,2,4-triazole is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This compound's unique structure, featuring bromine substituents and a heptyl chain, enhances its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine atoms increases the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on target biomolecules. This interaction can disrupt various biological processes including:

- DNA Synthesis : The compound may interfere with DNA replication and repair mechanisms.

- Protein Function : It can alter protein interactions and enzymatic activities.

These mechanisms suggest potential applications in antimicrobial and anticancer therapies .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In various studies:

- Bacterial Strains : The compound has shown activity against a range of bacteria including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values demonstrated moderate to high effectiveness against these pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Antifungal Activity

The compound also displays antifungal properties against various fungal strains such as Candida albicans. Studies have reported effective inhibition at concentrations comparable to standard antifungal agents .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory properties. Research utilizing carrageenan-induced edema models in rats showed that this compound significantly reduced inflammation markers compared to control groups .

Case Studies

Recent studies have highlighted the potential of this compound in clinical and laboratory settings:

- Antimicrobial Screening : A study conducted by Muthal et al. (2020) tested several triazole derivatives against multiple bacterial strains. The results indicated that compounds with similar structures exhibited promising antibacterial activity, suggesting that this compound could be a lead compound for further development .

- Toxicity Assessment : In vitro toxicity tests showed that the compound was well-tolerated in human peripheral blood mononuclear cells (PBMCs), with viability rates exceeding 94% at high concentrations (100 µg/mL). This suggests a favorable safety profile for potential therapeutic use .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other triazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,5-Dibromo-1-heptyl-1H-triazole | Bromine substituents enhance reactivity | Antimicrobial & anti-inflammatory |

| 3,5-Dichloro-1-heptyl-triazole | Chlorine substitution alters properties | Lower bioavailability |

| 1-Heptyl-1H-triazole | Lacks bromine; different reactivity | Reduced antimicrobial activity |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,5-Dibromo-1-heptyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of brominated triazoles typically involves nucleophilic substitution or cyclization reactions. For example, similar compounds like 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole are synthesized via refluxing hydrazide derivatives in DMSO followed by crystallization . To optimize yields for this compound:

- Use absolute ethanol as a solvent with glacial acetic acid as a catalyst to facilitate substitution at the triazole ring .

- Monitor reaction progress via TLC (e.g., ethanol/ether systems) .

- Purify via recrystallization (water-ethanol mixtures) or column chromatography to remove unreacted brominating agents .

Basic: How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:

Employ a combination of spectroscopic and analytical techniques:

- NMR : Compare H and C spectra with analogous triazoles (e.g., 3,5-dinitro-1H-1,2,4-triazole exhibits distinct aromatic proton shifts) .

- Mass Spectrometry : Verify molecular weight (e.g., 240.88 g/mol for 3,5-Dibromo-1-methyl-1H-1,2,4-triazole) .

- Elemental Analysis : Ensure Br content aligns with theoretical values (e.g., ~60% Br in brominated derivatives) .

Advanced: How can X-ray crystallography resolve ambiguities in the electronic or steric effects of the heptyl chain in this compound?

Methodological Answer:

- Use SHELX software for structure refinement, leveraging its robustness in handling small-molecule crystallography .

- Compare bond angles and torsion angles with related structures (e.g., 3,5-dinitro-1H-1,2,4-triazole crystallizes in triclinic/monoclinic polymorphs) to assess steric distortion .

- Analyze electron density maps to identify Br···Br interactions or alkyl chain conformations .

Advanced: What experimental strategies can address discrepancies in biological activity data for brominated triazoles?

Methodological Answer:

- Dose-Response Assays : Use standardized protocols like disc diffusion on Mueller Hinton medium to quantify antimicrobial activity .

- Control for Substituent Effects : Compare 3,5-Dibromo-1-heptyl derivatives with shorter alkyl chains (e.g., methyl or phenyl analogs) to isolate the role of the heptyl group .

- Statistical Validation : Apply ANOVA to assess significance in activity differences across analogs .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian09 to evaluate HOMO/LUMO energies and predict sites for Suzuki-Miyaura coupling .

- Thermodynamic Stability : Calculate Gibbs free energy for bromine substitution pathways (e.g., Br vs. heptyl group reactivity) .

- Validate predictions experimentally via Pd-catalyzed reactions and HPLC monitoring .

Advanced: What safety protocols are critical for handling brominated triazoles during scale-up synthesis?

Methodological Answer:

- Controlled Ventilation : Avoid inhalation of bromine vapors by using fume hoods .

- Waste Management : Neutralize brominated byproducts with sodium thiosulfate before disposal .

- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact .

Advanced: How does the heptyl chain influence the solubility and bioavailability of this compound?

Methodological Answer:

- LogP Analysis : Measure partition coefficients (e.g., octanol-water) to quantify lipophilicity enhancements from the heptyl group .

- Solubility Testing : Compare dissolution rates in polar (DMSO) vs. nonpolar (hexane) solvents .

- In Vitro Permeability : Use Caco-2 cell monolayers to assess intestinal absorption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.